molecular formula C26H39N3O4S B14919178 N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]-2-[(3,4,5-triethoxyphenyl)carbonyl]hydrazinecarbothioamide

N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]-2-[(3,4,5-triethoxyphenyl)carbonyl]hydrazinecarbothioamide

Cat. No.: B14919178
M. Wt: 489.7 g/mol
InChI Key: FKSDBJFOEXNDAS-UHFFFAOYSA-N
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Description

N-[1-(tricyclo[3311~3,7~]dec-1-yl)ethyl]-2-[(3,4,5-triethoxyphenyl)carbonyl]hydrazinecarbothioamide is a complex organic compound characterized by its unique tricyclic structure and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]-2-[(3,4,5-triethoxyphenyl)carbonyl]hydrazinecarbothioamide involves multiple steps, starting from the preparation of the tricyclic core. The tricyclic structure can be synthesized through a series of cyclization reactions, followed by functionalization to introduce the ethyl and carbonyl groups. The final step involves the reaction of the intermediate with hydrazinecarbothioamide under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in continuous flow reactors .

Chemical Reactions Analysis

Types of Reactions

N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]-2-[(3,4,5-triethoxyphenyl)carbonyl]hydrazinecarbothioamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]-2-[(3,4,5-triethoxyphenyl)carbonyl]hydrazinecarbothioamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]-2-[(3,4,5-triethoxyphenyl)carbonyl]hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of inflammation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]-2-[(3,4,5-triethoxyphenyl)carbonyl]hydrazinecarbothioamide is unique due to its combination of a tricyclic core with multiple functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C26H39N3O4S

Molecular Weight

489.7 g/mol

IUPAC Name

1-[1-(1-adamantyl)ethyl]-3-[(3,4,5-triethoxybenzoyl)amino]thiourea

InChI

InChI=1S/C26H39N3O4S/c1-5-31-21-11-20(12-22(32-6-2)23(21)33-7-3)24(30)28-29-25(34)27-16(4)26-13-17-8-18(14-26)10-19(9-17)15-26/h11-12,16-19H,5-10,13-15H2,1-4H3,(H,28,30)(H2,27,29,34)

InChI Key

FKSDBJFOEXNDAS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NNC(=S)NC(C)C23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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